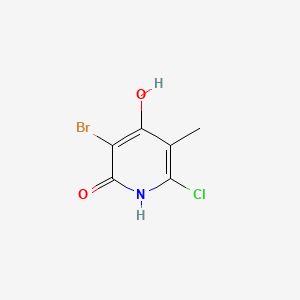

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine

Description

The exact mass of the compound this compound is 236.91922 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2/c1-2-4(10)3(7)6(11)9-5(2)8/h1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAYMAMIUIWGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716385 | |

| Record name | 3-Bromo-6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89324-53-8 | |

| Record name | 3-Bromo-6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches for the Chemical Compound

Retrosynthetic Analysis and Identification of Key Precursors for the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical steps. For 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine, the analysis begins by disconnecting the substituents from the pyridine (B92270) core, considering the most feasible bond formations in the forward direction.

A plausible retrosynthetic strategy would involve the initial formation of a dihydroxymethylpyridine ring, followed by selective halogenation. Key disconnections can be visualized as follows:

Halogenation: The bromo and chloro groups can be introduced in the final steps via electrophilic halogenation. This disconnection points to a 4,6-dihydroxy-3-methylpyridine precursor. The regioselectivity of these halogenation steps is a critical consideration.

Pyridine Ring Formation: The core 4,6-dihydroxypyridine ring can be disconnected using strategies common for pyridine synthesis, such as those derived from the Hantzsch reaction. This approach typically involves the condensation of a β-dicarbonyl compound, an aldehyde or its equivalent, and an ammonia (B1221849) source.

This analysis identifies the following key precursors or synthons:

A β-ketoester or equivalent: Such as ethyl acetoacetate, which can provide the C2, C3, and the methyl group at C3.

A malonamide (B141969) or cyanoacetamide derivative: To provide the C4, C5, and C6 atoms along with the hydroxyl groups (or their precursors).

An ammonia source: Ammonium (B1175870) acetate (B1210297) is commonly used to provide the nitrogen atom for the pyridine ring. wikipedia.org

Halogenating agents: Such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) for the introduction of the bromo and chloro substituents.

This retrosynthetic pathway provides a logical framework for designing a multi-step synthesis, starting from simple and accessible building blocks.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised, ranging from classical multi-step procedures to modern, more efficient catalytic methods.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org While the classical Hantzsch reaction yields 1,4-dihydropyridines that must be subsequently oxidized, modifications of this approach can be adapted to form the dihydroxypyridine core of the target molecule. wikipedia.orgalfa-chemistry.com

A potential sequence would be:

Condensation: A modified Hantzsch-type reaction involving the condensation of a β-ketoester (e.g., ethyl 2-methylacetoacetate), a malonic acid derivative (e.g., malonamide), and an ammonia source (e.g., ammonium acetate) would lead to the formation of a 4,6-dihydroxy-3-methyl-2-pyridone intermediate.

Aromatization/Tautomerization: The initial product would exist in its stable pyridone tautomeric form, which is equivalent to the dihydroxy form for the purpose of substitution.

Chlorination: Introduction of the chloro group at the 2-position could be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reaction for converting pyridones to chloropyridines.

Bromination: The final step would be the regioselective bromination at the 5-position using an electrophilic bromine source like N-bromosuccinimide (NBS).

The classical Hantzsch synthesis and its variations often require harsh reaction conditions and can result in moderate yields, but they remain a fundamental and reliable method for constructing the pyridine skeleton. wikipedia.org

Modern synthetic chemistry offers powerful catalytic tools that can improve the efficiency, selectivity, and scope of pyridine synthesis.

Palladium-Catalyzed Reactions: These reactions are particularly useful for C-H activation and cross-coupling, enabling the direct introduction of substituents onto a pre-formed heterocyclic ring. rsc.orgnih.gov For the synthesis of this compound, a strategy could involve:

Starting with a 2-chloro-4,6-dihydroxy-3-methylpyridine intermediate.

Employing a palladium catalyst to facilitate a direct C-H bromination at the 5-position. This approach can offer high regioselectivity, avoiding the formation of unwanted isomers. acs.org

Palladium-catalyzed reactions often proceed under milder conditions than classical methods and exhibit broad functional group tolerance. rsc.orgacs.org

| Catalyst System | Reaction Type | Substrate | Potential Application | Reference |

| Pd(OAc)₂ / Ligand | C-H Arylation/Halogenation | Pyridine derivatives | Introduction of bromo group at C5 | nih.gov |

| [Pd(dppb)Cl₂] | Suzuki Cross-Coupling | Heteroaryl chlorides | Building the pyridine core | acs.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Suzuki Cross-Coupling | Aryl chlorides | Functionalization of the ring | acs.org |

Organocatalysis: Pyridine derivatives themselves can act as organocatalysts. consensus.app In the context of synthesis, organocatalysis can be employed to facilitate the initial cyclization reactions under mild, metal-free conditions. For instance, a chiral pyridine derivative could catalyze an asymmetric Michael addition, a key step in many pyridine syntheses, although for an achiral target like this, the focus would be on efficiency and yield. researchgate.netacs.org The use of simple organic molecules as catalysts is a key tenet of green chemistry.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. ymerdigital.comtaylorfrancis.com These reactions are characterized by high atom economy, simplified procedures, and reduced waste generation. nih.gov

A one-pot MCR for this compound could be envisioned by combining precursors for the entire substituted ring system in a single reaction vessel. This strategy could involve the reaction of:

An N-containing component like cyanoacetamide.

A 1,3-dicarbonyl compound such as 2-methylacetoacetate.

An aldehyde equivalent.

This approach would form the core ring structure, which could then be halogenated in the same pot or in a subsequent step. The development of such a process offers significant advantages in terms of operational simplicity and efficiency over traditional multi-step syntheses. rsc.orgorganic-chemistry.orgcore.ac.uk Various catalysts, including metal-based nanocatalysts, have been shown to effectively promote these reactions, often leading to high yields and regioselectivity. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Four-Component | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Nanocatalyst | Polysubstituted Pyridines | rsc.org |

| Three-Component | Ynals, Isocyanates, Amines | Base-catalyzed | Highly decorated Pyridines | organic-chemistry.org |

| Hantzsch-type MCR | Aldehyde, β-keto ester, Ammonia source | Microwave irradiation | Dihydropyridines | wikipedia.orgnih.gov |

Principles of Regioselectivity and Stereoselectivity in the Synthesis of Substituted Pyridines

For an aromatic, achiral molecule like this compound, the primary stereochemical consideration is regioselectivity—the control of the substituent placement on the pyridine ring.

The synthesis of a polysubstituted pyridine with a specific substitution pattern is a significant challenge. The electronic nature of the pyridine ring and the directing effects of existing substituents govern the outcome of substitution reactions.

Pyridine Ring Electronics: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions.

Directing Effects of Substituents:

Hydroxyl Groups (-OH): As strong activating, ortho-, para-directing groups, the hydroxyls at positions 4 and 6 will strongly direct incoming electrophiles (like Br⁺) to the 3 and 5 positions.

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group at position 3, it will also direct towards positions 2, 4, and 6.

Chloro Group (-Cl): A deactivating, yet ortho-, para-directing group.

In the final bromination step of a 2-chloro-4,6-dihydroxy-3-methylpyridine precursor, the powerful directing effect of the two hydroxyl groups would overwhelmingly favor substitution at the C5 position, leading to the desired regioisomer. rsc.org Achieving regioselectivity in the initial ring-forming reactions, such as the Hantzsch synthesis, depends on the careful choice of unsymmetrical precursors. nih.govrsc.org Modern methods, including those utilizing pyridyne intermediates, can offer novel pathways to control regiochemistry. nih.govrsc.org

Exploration of Green Chemistry Principles and Sustainable Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The synthesis of complex molecules like this compound can be made more sustainable by incorporating these principles.

Atom Economy: Multicomponent reactions, by their nature, are highly atom-economical as they incorporate most of the atoms from the reactants into the final product. nih.gov

Use of Safer Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green approaches favor the use of safer alternatives like water, ethanol, or even solvent-free conditions. ijarsct.co.inbiosynce.com Microwave-assisted synthesis, for example, can often be performed without a solvent. nih.govcore.ac.uk

Catalysis: The use of catalysts, whether they are metal-based, organocatalysts, or biocatalysts, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Methods like microwave irradiation can significantly shorten reaction times from hours to minutes, thereby reducing energy consumption compared to conventional heating methods. nih.govnih.gov

By focusing on one-pot syntheses, employing recyclable catalysts, and utilizing energy-efficient techniques, the environmental footprint of producing this compound can be significantly minimized. nih.gov

An article on "this compound" cannot be generated as requested. A thorough review of available scientific literature and chemical databases did not yield specific information on the synthesis, derivatization, or functionalization of this particular compound.

The search for advanced synthetic methodologies and strategic approaches for "this compound" did not provide any direct methods for its preparation. The search results did, however, contain information on the synthesis of related pyridine derivatives, which are structurally different from the requested compound. These include:

5-Bromo-2,4-dichloropyridine : Synthesized from 2-amino-4-chloropyridine (B16104) through bromination and a subsequent diazotization/chlorination reaction. google.com

5-Bromo-2-methylpyridine : Prepared by reacting diethyl malonate with an alkali metal, followed by condensation with 5-nitryl-2-chloropyridine and subsequent decarboxylation, reduction, and bromination. google.comchemicalbook.com

5-Bromo-2-chloropyridine : This compound is commercially available and can be used as a starting material for further reactions. chemicalbook.com

Similarly, no specific derivatization or functionalization strategies for "this compound" could be found. Research on related compounds indicates potential reaction pathways that substituted pyridines can undergo. For instance, Suzuki cross-coupling reactions have been successfully employed to synthesize novel pyridine derivatives from starting materials like 5-bromo-2-methylpyridin-3-amine. mdpi.com Additionally, 5-Bromo-2-chloropyridine can undergo palladium-catalyzed amination and halogen-exchange reactions.

Due to the lack of specific data for "this compound," the requested article with detailed research findings and data tables on its synthesis and derivatization cannot be provided. The available information pertains to other pyridine compounds and is not directly applicable to the specified molecule.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The chemical shifts are influenced by the electron density around the nuclei, which is modulated by the electronic effects of the various substituents on the pyridine (B92270) ring (bromo, chloro, dihydroxy, and methyl groups).

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxyl protons, and the lone aromatic proton.

The methyl group (CH₃) protons at the C3 position would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

The hydroxyl (OH) protons at the C4 and C6 positions are expected to be broad singlets, and their chemical shift can vary significantly (typically 5.0-12.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding. In some cases, these protons may exchange with deuterium (B1214612) in deuterated solvents, leading to the disappearance of their signals.

The single aromatic proton (H5) is deshielded by the aromatic ring current and influenced by the adjacent substituents. Its signal would appear as a singlet in the downfield aromatic region.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring and the methyl group.

The methyl carbon (CH₃) would resonate at the highest field, typically in the 15-25 ppm range.

The pyridine ring carbons would appear in the aromatic region (approximately 100-160 ppm). The carbons directly attached to the electronegative oxygen (C4, C6) and chlorine (C2) atoms are expected to be significantly deshielded (shifted downfield). The carbon bearing the bromine atom (C5) and the methyl group (C3) will also have their chemical shifts influenced by these substituents. Substituent effect calculations are often used to predict the approximate chemical shifts for each carbon in the pyridine ring. tandfonline.comtandfonline.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ | Proton | 2.0 - 2.5 | Singlet |

| -OH | Proton | 5.0 - 12.0 | Broad singlets, variable |

| H5 | Proton | 7.5 - 8.5 | Singlet, aromatic region |

| -CH₃ | Carbon | 15 - 25 | |

| C2 | Carbon | 145 - 155 | Attached to Cl and N |

| C3 | Carbon | 115 - 125 | Attached to CH₃ |

| C4 | Carbon | 150 - 160 | Attached to OH |

| C5 | Carbon | 100 - 110 | Attached to Br |

| C6 | Carbon | 155 - 165 | Attached to OH and N |

While 1D NMR provides information about the types and electronic environments of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this specific molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet methyl and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the H5 proton signal to the C5 carbon signal. This provides an unambiguous assignment of these specific proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for mapping longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps in assembling the molecular skeleton. Key expected correlations would include:

The methyl protons showing correlations to the C2, C3, and C4 carbons.

The H5 proton showing correlations to C3, C4, and C6.

The hydroxyl protons potentially showing correlations to their attached carbons (C4, C6) and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could confirm the spatial proximity between the methyl protons at C3 and the hydroxyl proton at C4.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern on the pyridine ring. researchgate.netyoutube.comscience.gov

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound, ssNMR would be particularly useful for:

Polymorphism Analysis : Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ssNMR can identify and characterize these different forms.

Hydrogen Bonding : The presence of two hydroxyl groups suggests the formation of extensive intermolecular hydrogen-bonding networks in the solid state. nih.govacs.org ¹H ssNMR is extremely sensitive to the strength and geometry of hydrogen bonds, with protons involved in strong hydrogen bonds showing significant downfield shifts, sometimes exceeding 15 ppm. acs.org

Characterizing Local Environments : Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution ¹³C spectra of the solid material, revealing subtle differences in the chemical environments of carbon atoms that are not averaged out as they are in solution. Furthermore, ssNMR can be used to probe the local environment of the quadrupolar nuclei like ¹⁴N, ³⁵Cl, and ⁷⁹/⁸¹Br, offering insights into the electronic structure and bonding at these sites. rsc.orgfu-berlin.de

Advanced Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum is a plot of absorbed intensity versus frequency (in wavenumbers, cm⁻¹). The presence of hydroxyl, methyl, and substituted pyridine moieties gives rise to characteristic absorption bands.

O-H Stretching : A strong, broad band is expected in the 3200-3550 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.

C-H Stretching : A weaker absorption around 2900-3000 cm⁻¹ would correspond to the C-H stretching of the methyl group.

C=C and C=N Stretching : The aromatic pyridine ring will exhibit a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds. researchgate.net

O-H Bending : In-plane bending vibrations of the hydroxyl groups are expected around 1300-1450 cm⁻¹.

C-O Stretching : The stretching vibration of the C-O bond of the hydroxyl groups typically appears as a strong band in the 1200-1300 cm⁻¹ range.

C-Cl and C-Br Stretching : The carbon-halogen stretching vibrations occur in the fingerprint region. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, typically between 500-650 cm⁻¹.

It is also important to consider the potential for keto-enol tautomerism, where the dihydroxy-pyridine form could exist in equilibrium with a pyridone form. If a significant population of the pyridone tautomer exists, a strong C=O stretching band would be observed in the 1650-1700 cm⁻¹ region.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3550 | Strong, Broad | O-H Stretch | Hydroxyl (H-bonded) |

| 2900 - 3000 | Weak-Medium | C-H Stretch | Methyl |

| 1400 - 1650 | Medium-Strong | C=C / C=N Stretch | Pyridine Ring |

| 1300 - 1450 | Medium | O-H Bend | Hydroxyl |

| 1200 - 1300 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 600 - 800 | Medium | C-Cl Stretch | Chloro |

| 500 - 650 | Medium | C-Br Stretch | Bromo |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly effective for observing:

Pyridine Ring Modes : The symmetric "ring breathing" vibrations of the pyridine ring, which involve the uniform expansion and contraction of the ring, typically give rise to a very strong and sharp band in the Raman spectrum, often around 990-1050 cm⁻¹. acs.orgresearchgate.net Other ring deformation modes would also be visible.

Carbon-Halogen Bonds : The C-Cl and C-Br stretching vibrations, while visible in IR, are often strong and easily identifiable in the Raman spectrum due to the high polarizability of the halogen atoms. acs.org

Symmetric CH₃ Deformation : The symmetric bending (deformation) of the methyl group would also be Raman active.

By combining the data from FT-IR and Raman spectroscopy, a more complete picture of the vibrational properties of the molecule can be obtained, confirming the presence of all key functional groups and the core pyridine structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

A critical technique for the confirmation of a compound's elemental composition is High-Resolution Mass Spectrometry. This method provides a highly accurate mass measurement, which can be used to determine the precise molecular formula.

For this compound, the theoretical exact mass would be calculated based on its molecular formula, C₆H₅BrClNO₂. An experimental HRMS analysis would aim to verify this mass. However, no such experimental data has been found in the public record.

Furthermore, analysis of the fragmentation patterns in the mass spectrum would typically offer insights into the compound's structure. By observing the masses of the fragments, a plausible fragmentation pathway could be proposed, further corroborating the structure. Without experimental data, this analysis remains purely theoretical.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations, as no experimental data is available.)

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₆BrClNO₂⁺ | Data not available |

| [M-H]⁻ | C₆H₄BrClNO₂⁻ | Data not available |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

A successful crystallographic analysis would also elucidate the packing of the molecules in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonding, which are expected due to the presence of the hydroxyl groups. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

A search of crystallographic databases did not yield any entries for this specific compound, indicating that its crystal structure has not been determined or at least not been deposited in these public repositories.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment; no such data is currently available.)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different energy levels. The presence of the substituted pyridine ring, a chromophore, would be expected to result in characteristic absorption bands.

Fluorescence spectroscopy would provide information about the emission of light from the molecule after it has been excited by absorbing light. This would include the emission wavelength and the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process.

No experimental UV-Vis absorption or fluorescence emission spectra for this compound have been reported in the searched literature. Therefore, a discussion of its specific electronic transitions and optical properties cannot be provided.

Table 3: Anticipated Spectroscopic Properties for this compound (Note: This table is speculative and indicates the parameters that would be determined from spectroscopic measurements; no experimental data is available.)

| Parameter | Value |

| λmax (Absorption) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| λmax (Emission) | Data not available |

| Fluorescence Quantum Yield (Φf) | Data not available |

Reactivity Profiles, Reaction Mechanisms, and Transformational Chemistry

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring system. The presence of two electron-withdrawing halogen atoms (bromo and chloro) further deactivates the ring. However, the two hydroxyl groups and the methyl group are electron-donating and can activate the ring towards electrophilic attack.

The directing effect of the substituents must also be considered. The nitrogen atom directs incoming electrophiles to the meta-position (C-3 and C-5). The hydroxyl and methyl groups are ortho-, para-directing. In this molecule, the C-3 position is already substituted with a methyl group, and the C-5 position with a bromine atom. The only available position for substitution is the carbon atom between the two hydroxyl groups if the molecule exists in its dihydroxy tautomeric form. However, considering the combined deactivating effects of the nitrogen and halogen atoms, harsh reaction conditions would likely be required for electrophilic aromatic substitution to occur.

For pyridine itself, electrophilic substitution reactions such as nitration and halogenation require vigorous conditions. bhu.ac.in The reactivity of the pyridine ring can be enhanced by N-oxidation. The resulting pyridine-N-oxide is more susceptible to electrophilic attack. bhu.ac.in

Nucleophilic Aromatic Substitution Reactions, particularly involving Halogen Atoms

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (C-2, C-4, and C-6) are particularly activated for nucleophilic attack. In 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine, both the chloro group at C-2 and the bromo group at C-5 are potential leaving groups.

The C-2 position is highly activated by the ring nitrogen, making the chloro group a good leaving group in the presence of a suitable nucleophile. The general mechanism for SNAr on a pyridine ring involves the attack of a nucleophile to form a negatively charged Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com Subsequent loss of the leaving group restores the aromaticity of the ring. stackexchange.com

The relative reactivity of the halogens in SNAr reactions on pyridinium ions has been studied, with the order of reactivity being 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo. nih.gov This suggests that both the chloro and bromo groups in the target molecule could potentially be displaced, with the reactivity being influenced by the specific nucleophile and reaction conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Pyridines

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine | youtube.com |

| 2,4-Dinitrofluorobenzene | Peptides/Proteins | N-terminal labeled peptide/protein | libretexts.org |

| 2-Substituted N-methylpyridinium ions | Piperidine | Piperidino-N-methylpyridinium ions | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

The bromo and chloro substituents on the pyridine ring are suitable handles for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide. Both the bromo and chloro groups can participate, although the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings. This differential reactivity could potentially allow for selective functionalization.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This reaction is a viable method for the formation of substituted alkenes from halogenated pyridines. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would be a suitable method for introducing an alkyne substituent at either the C-2 or C-5 position of the pyridine ring.

Table 2: Examples of Heck Reactions with Halogenated Heterocycles

| Halide | Alkene | Catalyst System | Product | Reference |

| Iodobenzene | Styrene | PdCl2, KOAc | Stilbene | wikipedia.org |

| N-Heteroaryl Halides | Heterocyclic Alkenes | Pd catalyst with bulky ligand | α-Heteroaryl functionalized heterocycles | nih.gov |

Reactivity of Hydroxyl Groups (e.g., Alkylation, Acylation, Etherification)

The two hydroxyl groups at the C-4 and C-6 positions are expected to behave as typical phenolic hydroxyl groups, although their reactivity is influenced by the electron-withdrawing nature of the pyridine ring. They can undergo a variety of reactions, including:

Alkylation and Etherification: The hydroxyl groups can be deprotonated with a suitable base to form pyridinoxide anions, which can then act as nucleophiles in reactions with alkyl halides to form ethers. The regioselectivity of these reactions would depend on the relative acidity of the two hydroxyl groups and the reaction conditions. Acid-catalyzed etherification using agents like 1,2-dimethoxyethane has also been reported for hydroxyl compounds. rsc.org

Acylation: The hydroxyl groups can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form esters. Acyl-1,4-dihydropyridines have also emerged as versatile acylation reagents. mdpi.com

The presence of a hydroxyl group can influence the reactivity of other functional groups on the pyridine ring. For instance, a hydroxyl group ortho to a formyl group on a pyridine ring can deactivate it towards alcohol or water addition under neutral conditions. rsc.org

Reactivity of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C-3 position is attached to an aromatic ring and can undergo reactions typical of benzylic-like positions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate acs.orggoogle.com or through wet air oxidation, which may involve radical mechanisms. rsc.orgshu.ac.uk Halogen oxidizing agents in the presence of actinic radiation can also be used to oxidize methylpyridines to their corresponding carboxylic acids. google.com

Halogenation: Halogenation of the methyl group can occur under radical conditions. For example, chlorination of methylpyridines can lead to side-chain chlorination. youtube.com It is also possible to achieve halogenation of the pyridine ring itself, and the regioselectivity is dependent on the reaction conditions and the substituents present. nih.govorgsyn.org

Tautomerism Studies of the Dihydroxypyridine Moiety

Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 4,6-dihydroxypyridines, several tautomeric forms are possible, including the dihydroxy form, the hydroxy-pyridone form, and the pyridinedione form.

Studies on 4,6-dihydroxypyrimidine, a related heterocyclic system, have shown that it can exist in different tautomeric and polymorphic forms. acs.orgacs.org In the case of 2,6-dihydroxypyridine, the hydroxypyridone form is the predominant tautomer in various solvents. publish.csiro.au The position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. The tautomeric form present will significantly influence the reactivity of the molecule. For instance, the pyridone tautomer will have different nucleophilic and electrophilic sites compared to the dihydroxy form.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine nucleus is relatively resistant to oxidation. However, oxidation can occur at the nitrogen atom to form a pyridine-N-oxide, typically using a peracid. wikipedia.org This N-oxide is more reactive towards both electrophilic and nucleophilic substitution. bhu.ac.in

The pyridine ring can be reduced to piperidine under various conditions. Partial reduction to dihydropyridines is also possible, with the regioselectivity depending on the reducing agent and the substituents on the ring. acs.org Electron-deficient pyridines can be transformed into functionalized dihydropyridines through Birch reduction conditions. acs.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and geometry of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energies of these orbitals also allow for the calculation of global reactivity descriptors.

Illustrative Data Table: Predicted FMO Properties

Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this type.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 | Suggests moderate kinetic stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | 1.8 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 | Tendency to attract electrons |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.66 | Propensity to act as an electrophile |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would highlight the electronegative atoms—oxygen, nitrogen, chlorine, and bromine—as regions of negative potential. These sites are susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups would likely be regions of high positive potential, making them potential sites for hydrogen bonding and interaction with nucleophiles. researchgate.net This analysis is crucial for understanding how the molecule interacts with other molecules, including biological receptors or reactants.

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. By comparing these predicted values with experimental spectra, chemists can confirm the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which corresponds to the intensity of the absorption band. This helps in understanding the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the different possible spatial arrangements (conformers) of the molecule, especially the rotation around single bonds, and determining their relative stabilities.

Solvation Effects: Simulating the molecule in a solvent (like water or an organic solvent) to understand how intermolecular forces, such as hydrogen bonding, influence its structure and behavior in solution.

Interactions with Biomolecules: If studying its potential as a drug candidate, MD simulations can model how the molecule binds to a target protein, providing information on binding affinity and the specific interactions that stabilize the complex.

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

For a reaction involving this compound, computational transition state analysis would involve:

Locating Transition States: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates.

Visualizing Reaction Pathways: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

This analysis provides a step-by-step understanding of how bonds are broken and formed, which is often difficult to observe experimentally.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Properties (e.g., pKa, Solvation Free Energies)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models use calculated molecular descriptors (e.g., electronic, steric, and topological parameters) to predict properties that might be difficult or time-consuming to measure experimentally.

For this compound, QSPR models could be developed or applied to predict:

pKa: The acidity of the hydroxyl groups is a critical property. QSPR models can predict pKa values based on descriptors related to the electronic environment of the acidic protons.

Solvation Free Energies: This property determines the solubility of the compound in different solvents. Computational models can calculate the energy change when a molecule is transferred from the gas phase to a solvent, providing a theoretical measure of its solubility.

Illustrative Data Table: Predicted Physicochemical Properties via QSPR

Note: The following data are hypothetical and for illustrative purposes only.

| Property | Predicted Value | Method |

| pKa₁ (first hydroxyl) | 7.2 | Correlative QSPR Model |

| pKa₂ (second hydroxyl) | 10.5 | Correlative QSPR Model |

| LogP (Octanol-Water) | 2.8 | Atomic Contribution Method |

| Solvation Free Energy (Water) | -8.5 kcal/mol | Polarizable Continuum Model (PCM) |

| Solvation Free Energy (DMSO) | -12.1 kcal/mol | Polarizable Continuum Model (PCM) |

In Silico Molecular Docking and Interaction Studies with Defined Receptors or Enzymes (mechanistic focus, excluding clinical relevance)

Extensive searches of scientific literature and chemical databases have revealed no specific in silico molecular docking or interaction studies for the compound this compound. While computational methods are frequently employed to predict the binding affinities and interaction mechanisms of novel compounds with biological targets, published research detailing such investigations for this particular molecule is not available at this time.

Therefore, it is not possible to provide detailed research findings, data tables on binding energies, or specific interactions with defined receptors or enzymes for this compound. The scientific community has not yet published studies focusing on the molecular docking of this compound.

Diverse Academic and Non Clinical Industrial Applications

Utility as a Key Synthetic Intermediate and Building Block in Organic Synthesis

5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine is a highly functionalized heterocyclic compound that holds considerable promise as a versatile building block in organic synthesis. The presence of multiple reactive sites—a bromine atom, a chlorine atom, two hydroxyl groups, and a methyl group on the pyridine (B92270) core—allows for a wide range of chemical transformations. Halogenated pyridines are frequently employed as precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.govsigmaaldrich.com

The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com The hydroxyl groups can undergo etherification, esterification, or can be converted to better leaving groups for nucleophilic substitution reactions. The reactivity of these functional groups makes this compound a valuable intermediate for the construction of diverse molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Bromine/Chlorine | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted pyridine |

| Bromine/Chlorine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| Hydroxyl | Etherification | Alkyl halides, base | Alkoxy-substituted pyridine |

Development as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

Pyridine and its derivatives are well-established ligands in coordination chemistry due to the Lewis basicity of the nitrogen atom, which can coordinate to a wide variety of metal ions. alfachemic.comnih.gov The specific compound, this compound, with its multiple donor sites (nitrogen and oxygen atoms from the hydroxyl groups), can act as a multidentate ligand, forming stable complexes with transition metals. nih.govnih.gov

These coordination complexes can exhibit interesting catalytic properties. Pyridine-based ligands have been successfully utilized in a range of catalytic reactions, including hydrogenation, hydroformylation, and polymerization. alfachemic.comunimi.it The electronic properties of the pyridine ring, influenced by the bromo, chloro, hydroxyl, and methyl substituents, can fine-tune the catalytic activity of the metal center. nih.govacs.org This allows for the rational design of catalysts for specific chemical transformations in both homogeneous and heterogeneous systems. beilstein-journals.org

Applications in Materials Science and Engineering

The structural features of this compound make it a promising candidate for applications in materials science and engineering.

As a monomer, the dihydroxy functionality allows for its incorporation into polymers through condensation polymerization reactions. academie-sciences.fr The resulting polymers could possess unique thermal and photophysical properties due to the presence of the halogenated pyridine core.

In the field of optoelectronic materials, pyridine-containing compounds are known for their interesting photophysical properties. nih.govrsc.orgtaylorfrancis.comfigshare.comresearchgate.net The conjugated system of the pyridine ring, which can be extended through reactions at the halogen sites, can lead to materials with tunable absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Furthermore, this compound can serve as a building block for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen and the hydroxyl groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline structures. nih.govrsc.orgalfa-chemistry.comcd-bioparticles.net The functional groups within the pores of the MOF, such as the halogens and the methyl group, can be tailored to specific applications like gas storage, separation, and catalysis.

Analytical Chemistry Applications

Development as Fluorescent Probes for Chemical Sensing (e.g., Metal Ions, Anions)

Functionalized pyridine derivatives have been explored as fluorescent probes for the detection of various chemical species. nih.govnih.govdovepress.comrsc.org The fluorescence properties of such molecules can be modulated by the binding of analytes, such as metal ions or anions, to the pyridine nitrogen or the hydroxyl groups. The interaction with the analyte can lead to changes in the electronic structure of the molecule, resulting in a detectable change in fluorescence intensity or wavelength. The specific substitution pattern of this compound could impart selectivity towards certain ions, making it a candidate for the development of new chemical sensors.

Table 2: Potential Sensing Mechanisms

| Analyte | Binding Site | Potential Fluorescence Response |

|---|---|---|

| Metal Ions | Pyridine Nitrogen, Hydroxyl Oxygen | Fluorescence quenching or enhancement |

Role as Chromatographic Standards and Reagents in Detection Systems

Halogenated organic compounds are often used as internal or external standards in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). cdc.gov Their distinct mass-to-charge ratio in mass spectrometry detection and their specific retention times make them suitable for quantifying other analytes. Given its unique molecular weight and structure, this compound could potentially serve as a reliable standard in analytical laboratories.

Environmental Chemistry and Remediation Studies

The study of the environmental fate and degradation of halogenated pyridines is crucial due to their potential persistence and toxicity. Chlorinated pyridines can be subject to microbial degradation under both aerobic and anaerobic conditions, although the rate of degradation can be slow. researchgate.netresearchgate.nettandfonline.comcdc.govnih.gov Research into the biodegradation pathways of compounds like this compound is important for assessing its environmental impact and for developing potential remediation strategies for contaminated sites. Understanding the mechanisms of degradation can aid in the design of more environmentally benign pyridine-based chemicals.

Microbial Metabolism and Biotransformation Pathways of Pyridine Derivatives

The microbial metabolism of pyridine and its derivatives is a key process in their environmental degradation. Microorganisms, including various species of bacteria and fungi, utilize pyridine compounds as a source of carbon and energy. nih.govportlandpress.com The biotransformation of these compounds typically involves initial enzymatic attacks that modify the pyridine ring, making it susceptible to cleavage.

A common initial step in the aerobic biodegradation of many pyridine derivatives is hydroxylation. researchgate.net Microorganisms introduce one or more hydroxyl groups onto the pyridine ring, a reaction often catalyzed by monooxygenase or dioxygenase enzymes. semanticscholar.org For instance, several microorganisms are known to convert hydroxypyridines into pyridinediols (dihydroxypyridines) as metabolic intermediates. nih.govportlandpress.com Studies have shown that 2- and 3-hydroxypyridine (B118123) can be transformed into pyridine-2,5-diol by Achromobacter species, while 4-hydroxypyridine (B47283) can be converted to pyridine-3,4-diol (B75182) by Agrobacterium sp. portlandpress.com These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter central metabolic pathways. nih.gov

The nature and position of substituents on the pyridine ring significantly influence the rate and pathway of microbial degradation. tandfonline.comnih.gov For instance, pyridine carboxylic acids and monohydroxypyridines are generally degraded more readily than halogenated pyridines. nih.gov The presence of halogens, such as bromine and chlorine, can render the pyridine ring more resistant to microbial attack due to the stability of the carbon-halogen bond and the increased electrophilicity of the ring. However, some microorganisms have evolved dehalogenase enzymes capable of cleaving these bonds, initiating the degradation process. The biotransformation of chlorinated paraffins, for example, can involve dechlorination as a key step. mdpi.com

For a polysubstituted compound like this compound, it is plausible that microbial degradation would proceed through a series of enzymatic reactions involving both dehalogenation and further hydroxylation before ring cleavage. The existing hydroxyl groups may direct the enzymatic attack, while the halogen atoms would likely be removed at a specific stage of the catabolic pathway.

Table 1: Examples of Microbial Transformation of Pyridine Derivatives

| Original Compound | Microorganism | Intermediate/Product | Reference |

| 2-Hydroxypyridine | Achromobacter sp. | Pyridine-2,5-diol | portlandpress.com |

| 3-Hydroxypyridine | Achromobacter sp. | Pyridine-2,5-diol | portlandpress.com |

| 4-Hydroxypyridine | Agrobacterium sp. | Pyridine-3,4-diol | portlandpress.com |

| Pyridine | Arthrobacter sp. | Succinic acid | asm.org |

Photochemical and Chemical Degradation Mechanisms in Environmental Contexts

In addition to microbial processes, photochemical and chemical degradation play a significant role in the environmental fate of pyridine derivatives. tandfonline.com Halogenated organic compounds, in particular, are susceptible to photochemical degradation, primarily through photolysis initiated by ultraviolet (UV) radiation from sunlight. tsijournals.comresearchgate.net

The photochemical degradation of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. researchgate.net For a compound like this compound, this could lead to the formation of dehalogenated and/or hydroxylated intermediates. The photolysis of 2-hydroxypyridine, which is an intermediate in the degradation of 2-halopyridines, is influenced by factors such as pH and the presence of dissolved oxygen. nih.gov The rate of degradation is generally faster at lower pH. nih.gov The presence of hydroxyl radicals can also enhance the degradation of organic pollutants in water. mdpi.com

The presence of multiple hydroxyl groups on the pyridine ring of this compound could also influence its photochemical behavior. Hydroxylated polybrominated diphenyl ethers, for example, can undergo photolysis to form halogenated dioxins under certain conditions. nih.gov

Chemical degradation in the environment can occur through reactions such as hydrolysis and oxidation. The stability of synthetic chemicals and their degradation products (degradates) is a key factor in their environmental persistence. usgs.govresearchgate.net Halogenated pyridines are generally stable and relatively unreactive towards electrophilic attack. researchgate.net However, under certain environmental conditions, such as in the presence of strong oxidizing agents or during water treatment processes like chlorination, chemical transformations can occur. The chlorination and bromination of pyridine itself can lead to the formation of various halogenated derivatives. researchgate.netnih.gov For a molecule that is already halogenated and hydroxylated, further reactions could lead to a complex mixture of transformation products.

Mechanistic Studies of Biological Interactions In Vitro and In Vivo (Non-Human) for Structure-Activity Relationship Elucidation

The biological activity of pyridine derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the pyridine ring influence the compound's interaction with biological targets.

In vitro studies are crucial for elucidating the mechanisms of action of bioactive compounds. For pyridine derivatives, these studies often involve assessing their effects on various cell lines or their ability to inhibit specific enzymes. A review of the antiproliferative activity of pyridine derivatives suggests that the presence and position of hydroxyl (-OH) groups can enhance activity, whereas halogen atoms may sometimes lead to lower activity. researchgate.netnih.gov For example, in a series of benzofuro[3,2-b]pyridin-7-ols, the introduction of additional hydroxyl groups was found to be crucial for selective topoisomerase IIα inhibitory activity. nih.gov The placement of a phenolic moiety at a specific position also imparted better inhibitory and anti-proliferative activity. nih.gov

The presence of both bromine and chlorine atoms in this compound suggests a complex interplay of electronic and steric effects that could modulate its biological interactions. Halogens can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. The substitution of a pyridine nucleus with bromine has been shown to markedly increase the antiproliferative activity of some imidazo[4,5-b]pyridines. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Pyridine Derivatives

| Substituent | General Influence on Biological Activity | Reference |

| Hydroxyl (-OH) | Can enhance antiproliferative and enzyme inhibitory activity. | researchgate.netnih.govnih.gov |

| Halogens (-Br, -Cl) | Can increase or decrease antiproliferative activity depending on the scaffold and position. | researchgate.netnih.govmdpi.com |

| Methyl (-CH3) | Can influence steric and electronic properties, affecting binding and activity. | researchgate.net |

Emerging Research Avenues and Future Perspectives in the Study of the Chemical Compound

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Another promising approach is the use of novel catalytic systems. Transition-metal catalysts, for instance, can enable C-H bond functionalization, allowing for the direct introduction of substituents onto the pyridine (B92270) ring and avoiding the use of pre-functionalized starting materials. nih.gov The development of earth-abundant metal catalysts, such as iron, is also a key goal for greener synthesis. rsc.org Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods. nih.govijarsct.co.inacs.org

| Methodology | Traditional Approach | Emerging Atom-Economical Approach | Key Advantages |

| Reaction Steps | Multi-step synthesis with protection/deprotection | One-pot multicomponent reaction (MCR) | Reduced time, solvent use, and waste. nih.gov |

| Catalysis | Stoichiometric reagents | Transition-metal or nanocatalysis | High efficiency, selectivity, and catalyst recyclability. rsc.org |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Rapid, uniform heating, reduced energy consumption. ijarsct.co.in |

| Solvent Use | Use of hazardous organic solvents | Solvent-free or green solvents (e.g., water, ionic liquids) | Minimized environmental impact and toxicity. researchgate.netnih.gov |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique arrangement of functional groups on 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine—a chloro group, a bromo group, two hydroxyl groups, and a methyl group on a pyridine core—offers a rich platform for exploring novel chemical transformations. Each site presents an opportunity for selective functionalization, paving the way for the creation of a diverse library of new compounds.

Future research will likely focus on the selective modification of this scaffold. The halogen atoms at the C2 (chloro) and C5 (bromo) positions are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of aryl, alkyl, and amino groups. The dihydroxy groups at C4 and C6 can be targeted for etherification, esterification, or phosphorylation, enabling the modulation of the compound's solubility, electronic properties, and biological interaction potential. Reductive dearomatization is another advanced strategy that could transform the pyridine ring into valuable partially hydrogenated structures. acs.orgnih.gov

| Functional Group | Position | Potential Transformation | Significance |

| 2-Chloro | C2 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Introduction of diverse functionalities (alkoxy, amino, aryl groups). |

| 5-Bromo | C5 | Cross-Coupling (e.g., Suzuki, Sonogashira), Lithiation | Formation of C-C and C-heteroatom bonds for complex structures. mdpi.com |

| 4,6-Dihydroxy | C4, C6 | O-Alkylation, O-Acylation, Phosphorylation | Tuning of physical properties and introduction of bioactive moieties. |

| Pyridine Ring | N/A | Reductive Dearomatization, N-Oxidation | Access to non-aromatic nitrogen heterocycles and altered electronic profiles. acs.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding and accelerating experimental research. nih.gov In silico methods can be employed to investigate its electronic structure, potential energy surface, and spectroscopic properties before synthesis, saving significant time and resources. nih.govauctoresonline.org

Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity indices, offering insights into the most likely sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for planning synthetic transformations. Furthermore, molecular docking simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors, identifying its potential as a lead structure in drug discovery. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) studies could also be developed to correlate structural modifications with changes in activity, guiding the design of more potent analogues. researchgate.net

| Computational Method | Application for the Target Compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Prediction of reactivity, spectral properties (NMR, IR), and stability. researchgate.net |

| Molecular Docking | Simulation of binding to protein active sites | Identification of potential biological targets and binding interactions. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with activity | Guiding the design of derivatives with enhanced desired properties. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulation of conformational changes over time | Understanding of dynamic behavior and interactions in a biological environment. |

Design of Next-Generation Analytical Probes and Sensing Platforms

Pyridine derivatives are widely recognized for their potential in developing chemosensors and fluorescent probes due to the ability of the nitrogen atom and other substituents to interact with various analytes. nih.govtandfonline.comresearchgate.net The structure of this compound, particularly the dihydroxy groups, presents an excellent foundation for designing novel sensing platforms. These hydroxyl groups can act as binding sites for metal cations, leading to changes in the molecule's photophysical properties. mdpi.com

Future work could involve designing probes where the binding of a specific analyte (e.g., a heavy metal ion or a biologically relevant molecule) to the dihydroxy moiety induces a measurable change in fluorescence or color. researchgate.net This response could be an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. rsc.org By modifying the substituents on the pyridine ring, the probe's selectivity and sensitivity can be fine-tuned. For example, incorporating additional donor or acceptor groups can modulate the electronic properties and shift the emission wavelength. nih.gov The development of such probes could have applications in environmental monitoring, medical diagnostics, and cellular imaging. rsc.org

| Sensing Platform | Design Principle | Target Analyte | Potential Application |

| Fluorometric Sensor | Analyte binding modulates fluorescence intensity or wavelength. | Heavy metal ions (e.g., Hg²⁺, Cr²⁺), anions. mdpi.com | Environmental water quality testing. |

| Colorimetric Sensor | Analyte binding causes a visible color change. | pH, specific neutral molecules (e.g., formaldehyde). researchgate.net | Rapid, low-cost detection test strips. |

| Bioimaging Probe | Introduction of a targeting moiety for specific organelles. | Intracellular viscosity, reactive oxygen species (ROS). nih.govrsc.org | Live-cell imaging and disease diagnostics. |

Sustainable Chemical Synthesis and Environmental Impact Mitigation Strategies

The principles of green chemistry are becoming increasingly central to chemical research, aiming to reduce the environmental footprint of chemical processes. rasayanjournal.co.in For a halogenated compound like this compound, these considerations are particularly pertinent. Halogenated organic compounds can be persistent in the environment and pose ecological risks. tecamgroup.comtutorchase.comnih.gov

| Green Chemistry Principle | Application in Synthesis/Lifecycle | Environmental Benefit |

| Prevention | Design synthetic routes with fewer steps and less waste. | Reduced generation of hazardous byproducts. |

| Atom Economy | Utilize MCRs and addition reactions over substitutions. | Maximized incorporation of starting materials into the final product. researchgate.net |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO₂, or solvent-free conditions. ijarsct.co.in | Reduced pollution and worker exposure to toxic chemicals. |

| Design for Degradation | Conduct studies on biodegradability and design modifications. | Minimized persistence and accumulation in the environment. tandfonline.com |

| Catalysis | Use of recyclable and highly efficient catalysts. | Reduced energy requirements and waste from stoichiometric reagents. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Bromo-2-chloro-4,6-dihydroxy-3-methylpyridine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and hydroxylation of pyridine precursors. For example, bromination and chlorination of 3-methylpyridine derivatives under controlled conditions (e.g., using DMSO or acetonitrile as solvents at 60–80°C) are critical steps . Temperature control and stoichiometric ratios of halogenating agents (e.g., NBS for bromination, SO₂Cl₂ for chlorination) significantly influence yield. Post-synthetic hydroxylation at the 4- and 6-positions often requires acidic or basic hydrolysis, with pH adjustments to avoid over-oxidation .

Q. Which purification techniques are optimal for isolating this compound with high purity?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is effective for separating halogenated pyridines. Recrystallization from polar aprotic solvents like DMF or ethanol can further enhance purity (>98%), as noted in chromatographic purity standards for similar bromopyridines . HPLC with reverse-phase C18 columns is recommended for analytical validation, especially when detecting trace impurities .

Q. What spectroscopic methods are most reliable for structural confirmation and regiochemical analysis?

- Methodological Answer :

- NMR : H and C NMR can resolve substituent positions, with characteristic shifts for hydroxyl (δ 5–6 ppm) and methyl groups (δ 2.1–2.5 ppm). H-C HSQC correlations help assign adjacent functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 268.93) and isotopic patterns for bromine/chlorine .

- IR : O-H stretching (~3200 cm) and C-Br/C-Cl vibrations (650–500 cm) provide additional structural evidence .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-halogenation or dehydroxylation) be minimized during synthesis?

- Methodological Answer :

- Use low-temperature bromination (0–5°C) with N-bromosuccinimide (NBS) to prevent dihalogenation .

- Introduce protecting groups (e.g., acetyl for hydroxyl) before halogenation, followed by deprotection under mild acidic conditions .

- Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response standardization : Ensure consistent molar concentrations and solvent systems (e.g., DMSO percentage ≤0.1% to avoid cytotoxicity) .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to validate target specificity .

- Meta-analysis : Use computational tools (e.g., PubChem BioActivity Data) to cross-reference results and identify confounding variables like impurity profiles .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) assess electronic effects, identifying electron-deficient positions (C-4/C-6 hydroxyls) as reactive sites for electrophilic substitutions .

- Molecular docking predicts steric accessibility, favoring reactions at the 3-methyl position due to reduced steric hindrance .

- Hammett substituent constants () quantify directing effects, with chloro groups () exerting weaker deactivation than bromo () .

Q. How does the compound’s stability under varying pH/temperature conditions influence experimental design?

- Methodological Answer :

- pH stability : The compound degrades in strong acidic (pH < 2) or basic (pH > 10) conditions, forming dehalogenated byproducts. Buffered solutions (pH 6–7) are optimal for long-term storage .

- Thermal stability : Decomposition occurs above 150°C; reactions should avoid reflux conditions exceeding this threshold. Lyophilization is preferred for drying .

Q. What methodologies assess its potential as a scaffold in drug discovery?

- Methodological Answer :

- Fragment-based screening : Use X-ray crystallography to map binding interactions with target proteins (e.g., kinases) .

- SAR studies : Synthesize derivatives with modifications at the 2-chloro or 4-hydroxy positions and compare bioactivity using IC profiling .

- ADMET prediction : Tools like SwissADME evaluate logP (2.1), solubility (−3.2 logS), and CYP450 inhibition risks to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.